Introduction: The Strategic Importance of a Versatile Building Block
Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to Quinolin-5-ylmethanamine dihydrochloride (CAS 139385-23-6) for Advanced Research
Quinolin-5-ylmethanamine dihydrochloride (CAS No. 139385-23-6) is a specialized chemical intermediate that serves as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. While not an end-product therapeutic itself, its value lies in the quinoline core—a privileged scaffold that is a constituent in a multitude of marketed pharmaceutical agents and a focal point of intensive drug discovery efforts.[1][2] The quinoline ring system is renowned for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3]
This guide offers a senior application scientist's perspective on Quinolin-5-ylmethanamine dihydrochloride, moving beyond basic data to provide a cohesive understanding of its properties, safe handling, and strategic application in the synthesis of novel bioactive molecules. For researchers in neuropharmacology, oncology, and infectious disease, this compound represents a key starting point for the exploration of new chemical entities.[4]
Physicochemical and Handling Data
Precise characterization and safe handling are the bedrock of reproducible and secure research. While a comprehensive, manufacturer-specific Safety Data Sheet (SDS) should always be consulted, the following data has been aggregated from reliable chemical databases and suppliers.
Chemical Properties & Identifiers
The fundamental properties of Quinolin-5-ylmethanamine and its dihydrochloride salt are summarized below. The dihydrochloride form enhances stability and solubility in aqueous media, which can be advantageous for certain reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 139385-23-6 (dihydrochloride); 58123-57-2 (free base) | [4][5][6][7] |
| Molecular Formula | C₁₀H₁₀N₂ · 2HCl | [4] |
| Molecular Weight | 231.12 g/mol | [4] |
| IUPAC Name | quinolin-5-ylmethanamine dihydrochloride | [5] |
| Appearance | Off-white to yellow to light yellow crystalline powder/solid | [4] |
| Purity | ≥ 95% (Assay) | [4] |
| Storage Conditions | Store at < -40°C for long-term stability. | [4] |
Safety & Handling: A Self-Validating Protocol
Handling Quinolin-5-ylmethanamine dihydrochloride requires adherence to standard laboratory safety protocols for potent chemical reagents. The aggregated GHS classification from PubChem for the free base indicates potential hazards.[5] The dihydrochloride salt should be handled with similar precautions.
Aggregated Hazard Classification (for free base C₁₀H₁₀N₂):
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[5]
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[5]
The following workflow is a self-validating system for minimizing exposure and ensuring laboratory safety.
First Aid Measures (General Guidance):
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[8][9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing immediately.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
-
General: Always show the safety data sheet to the attending medical professional.[8]
Application in Synthesis and Drug Discovery
The true utility of Quinolin-5-ylmethanamine dihydrochloride is its role as a versatile scaffold. The primary amine (-CH₂NH₂) at the 5-position of the quinoline ring is a nucleophilic handle, ready for a wide array of synthetic transformations to build more complex, biologically active molecules.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline framework is a recurring motif in pharmaceuticals due to its ability to interact with various biological targets. Its planar, aromatic structure allows it to intercalate with DNA, while the nitrogen atom can act as a hydrogen bond acceptor.[10] This versatility has led to the development of quinoline-based drugs for a vast range of diseases, including cancer, malaria, and bacterial infections.[1][3][11]
Synthetic Pathways and Strategic Role
Quinolin-5-ylmethanamine dihydrochloride is a strategic intermediate. Its primary amine allows for facile derivatization, making it a valuable starting point for creating libraries of novel compounds for high-throughput screening.
This compound is particularly valuable in research focused on:
-
Pharmaceutical Development: As a core fragment for synthesizing compounds targeting neurological disorders and for enhancing drug formulation efficiency.[4]
-
Biochemical Research: Employed in studies of neurotransmitter systems to elucidate mechanisms of action for various drugs.[4]
-
Anti-Cancer Research: The quinoline scaffold is a known pharmacophore for developing anti-cancer agents, and this building block provides a direct route to novel derivatives for screening.[4][11]
Representative Experimental Protocol: N-Acylation
To illustrate the practical application of Quinolin-5-ylmethanamine dihydrochloride, the following is a representative, generalized protocol for an N-acylation reaction to form an amide. This protocol is a template and must be adapted based on the specific acylating agent and substrate properties.
Objective: To synthesize N-(quinolin-5-ylmethyl)acetamide from Quinolin-5-ylmethanamine dihydrochloride and acetyl chloride.
Materials:
-
Quinolin-5-ylmethanamine dihydrochloride
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend Quinolin-5-ylmethanamine dihydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C using an ice bath.
-
Deprotonation: The dihydrochloride salt must be neutralized to the free amine for the reaction to proceed. Add triethylamine (TEA) or another non-nucleophilic base (2.2 equivalents) dropwise to the suspension. The extra equivalent of base is to neutralize the HCl formed during the acylation. Stir the mixture at 0°C for 15-30 minutes.
-
Acylation: In a separate flask, dissolve the acylating agent (e.g., acetyl chloride, 1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C via a dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove excess acid) and then with brine (to remove residual water).
-
Isolation: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by silica gel column chromatography or recrystallization to afford the pure N-(quinolin-5-ylmethyl)amide derivative. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
Quinolin-5-ylmethanamine dihydrochloride is more than a catalog chemical; it is a strategic entry point into the vast and pharmacologically rich chemical space of quinoline derivatives. Its well-defined structure, coupled with a reactive primary amine handle, provides medicinal chemists and drug development professionals with a reliable and versatile tool. Understanding its properties, handling requirements, and synthetic potential is crucial for leveraging this building block to its full potential in the quest for novel therapeutics. The insights and protocols provided herein serve as a foundation for the rational design and efficient synthesis of the next generation of quinoline-based bioactive compounds.
References
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(Quinolin-5-yl)methanamine | C10H10N2 | CID 12018693 - PubChem. [Link]
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Quinolines database - synthesis, physical properties. [Link]
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Recent advances in the synthesis of quinolines: a review - RSC Publishing. [Link]
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Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]
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Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed. [Link]
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Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
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Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - OUCI. [Link]
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